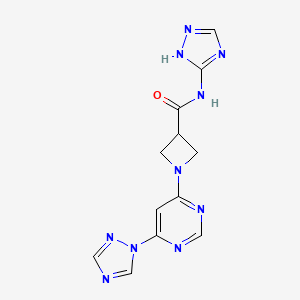

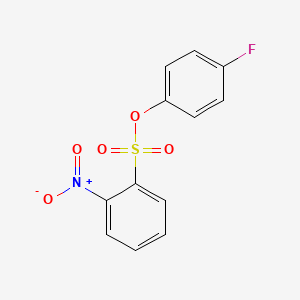

2-Nitrobenzenesulfonic acid 4-fluorophenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of “2-Fluorobenzoic acid, 4-nitrophenyl ester” can be represented by the IUPAC Standard InChI: InChI=1S/C13H8FNO4/c14-12-4-2-1-3-11 (12)13 (16)19-10-7-5-9 (6-8-10)15 (17)18/h1-8H .Physical And Chemical Properties Analysis

The compound “2-Fluorobenzoic acid, 4-nitrophenyl ester” has a molecular weight of 261.2053 . No further physical or chemical properties were found in the search results.Aplicaciones Científicas De Investigación

Synthesis of Anti-Inflammatory Agents

4-Fluorophenyl 2-nitrobenzene-1-sulfonate finds application in the synthesis of anti-inflammatory agents. Researchers utilize this compound as a building block to create molecules with potential anti-inflammatory properties. By incorporating it into drug candidates, scientists aim to develop novel therapies for conditions characterized by inflammation, such as arthritis, autoimmune diseases, and chronic inflammatory disorders .

Reagent for N-Fused Tricyclic Indoles

In organic synthesis, 4-fluorophenyl 2-nitrobenzene-1-sulfonate serves as a reagent for the preparation of N-fused tricyclic indoles. These indole derivatives have diverse biological activities and are of interest in drug discovery. Researchers explore their potential as anticancer agents, antimicrobial compounds, and modulators of cellular signaling pathways .

Dimethyamine Synthesis

Dimethyamine, an important intermediate in organic chemistry, can be synthesized using 4-fluorophenyl 2-nitrobenzene-1-sulfonate. Dimethyamine itself has applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Its versatile reactivity allows for the creation of diverse chemical structures .

Benzofuran Derivatives

Researchers utilize 4-fluorophenyl 2-nitrobenzene-1-sulfonate as a precursor for benzofuran derivatives. Benzofurans exhibit interesting biological activities, including antitumor, anti-inflammatory, and antioxidant effects. By modifying the structure of benzofuran compounds, scientists explore their potential therapeutic applications .

Propiedades

IUPAC Name |

(4-fluorophenyl) 2-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO5S/c13-9-5-7-10(8-6-9)19-20(17,18)12-4-2-1-3-11(12)14(15)16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSSMWLGAJUTMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrobenzenesulfonic acid 4-fluorophenyl ester | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2625142.png)

![3-cyclohexyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2625143.png)

![N-benzyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2625144.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2625146.png)

![6-Benzyl-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2625147.png)

![2-Ethynylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2625152.png)

![2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2625156.png)

![[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B2625157.png)

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2625158.png)

![(E)-N-[3-[2-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide](/img/structure/B2625162.png)